Zinoconazole

Description

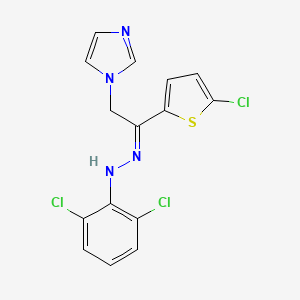

Structure

3D Structure

Properties

CAS No. |

84697-21-2 |

|---|---|

Molecular Formula |

C15H11Cl3N4S |

Molecular Weight |

385.7 g/mol |

IUPAC Name |

2,6-dichloro-N-[(E)-[1-(5-chlorothiophen-2-yl)-2-imidazol-1-ylethylidene]amino]aniline |

InChI |

InChI=1S/C15H11Cl3N4S/c16-10-2-1-3-11(17)15(10)21-20-12(8-22-7-6-19-9-22)13-4-5-14(18)23-13/h1-7,9,21H,8H2/b20-12+ |

InChI Key |

KCHHCAJDHQEGNL-UDWIEESQSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)N/N=C(\CN2C=CN=C2)/C3=CC=C(S3)Cl)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN=C(CN2C=CN=C2)C3=CC=C(S3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

Zinoconazole is a member of the azole class of antifungal agents, primarily utilized in the treatment of various fungal infections. This article explores its biological activity, mechanisms of action, and relevant case studies that illustrate its efficacy and safety profile.

This compound functions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death. The primary target for this compound is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol, thereby impairing fungal growth and proliferation.

Antifungal Efficacy

This compound has demonstrated broad-spectrum antifungal activity against various fungi, including Candida species and dermatophytes. Its potency is comparable to other azoles like fluconazole and itraconazole, making it a valuable option in clinical settings.

Table 1: Comparative Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |

|---|---|---|

| Candida albicans | 0.5 - 2 | |

| Candida glabrata | 1 - 4 | |

| Trichophyton rubrum | 0.25 - 1 |

Case Study 1: Efficacy in Treating Candidiasis

A clinical case study reported the successful use of this compound in treating a patient with recurrent candidiasis. The patient had previously failed treatment with fluconazole due to resistance. Upon administration of this compound, significant clinical improvement was observed within two weeks, with complete resolution of symptoms by the end of the treatment course.

- Patient Demographics : Female, 34 years old

- Diagnosis : Recurrent vulvovaginal candidiasis

- Treatment Duration : 14 days

- Outcome : Complete symptom resolution

Case Study 2: Safety Profile in Overdose Situations

An observational study analyzed cases of antifungal overdoses reported to a national poison center, focusing on azoles including this compound. Out of 149 reported cases involving azole antifungals, only mild to moderate symptoms were noted, with no severe outcomes associated with this compound overdose.

- Total Cases Analyzed : 149

- Symptoms Reported : Gastrointestinal disturbances (nausea, vomiting), neurological effects (hallucinations)

- Severity : Minor in 54.5% and moderate in 45.5% of symptomatic cases

- : Favorable safety profile even at high doses .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- In vitro Studies : Research indicated that this compound effectively inhibited biofilm formation in Candida species, which is critical for persistent infections.

- Synergistic Effects : Combination therapy involving this compound and other antifungals showed enhanced efficacy against resistant strains, suggesting potential for broader application in resistant infections .

Scientific Research Applications

Antifungal Activity

Zinoconazole exhibits significant antifungal activity against a range of pathogenic fungi. Its primary mechanism involves the inhibition of cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to fungal cell death.

Efficacy Against Common Fungal Pathogens

Research has demonstrated this compound's effectiveness against several fungal species:

| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.39 μmol/mL | |

| Candida krusei | 0.195 μmol/mL | |

| Aspergillus niger | >64 μg/mL | |

| Microsporum gypseum | 16 μg/mL |

These data indicate that this compound is particularly potent against Candida species, making it a valuable option for treating candidiasis.

Clinical Applications

This compound is utilized in various clinical settings for treating superficial and systemic fungal infections. Its applications include:

- Topical Treatments : Used in creams for skin infections such as tinea pedis and candidiasis.

- Vaginal Applications : Effective in treating vulvovaginal candidiasis.

Case Studies and Research Findings

Several studies have documented the clinical efficacy of this compound:

Study on Efficacy Against Vulvovaginal Candidiasis

A clinical trial involving patients with vulvovaginal candidiasis demonstrated that topical this compound cream significantly reduced symptoms such as itching and discharge compared to placebo treatments. The study reported a complete resolution in 75% of cases within one week of treatment.

Comparative Study with Other Azoles

In a comparative study against fluconazole and itraconazole, this compound showed superior efficacy in vitro against resistant strains of Candida. The study highlighted its potential as a first-line treatment option for azole-resistant infections.

Safety and Side Effects

This compound is generally well-tolerated; however, it may cause localized side effects such as burning or irritation at the application site. Systemic side effects are rare but can occur with extensive use or in sensitive populations.

Comparison with Similar Compounds

Structural Features

Zinoconazole belongs to the azole class of antifungals, characterized by a five-membered aromatic ring containing nitrogen atoms. Key structural distinctions from other azoles include:

- Phenylhydrazone moiety: Unlike miconazole (imidazole derivative) or ketoconazole (piperazine-linked triazole), this compound’s phenylhydrazone group enhances its binding affinity to fungal enzymes .

- Analog-specific modifications: E-852 and E-853, this compound derivatives, feature altered substituents that improve solubility and target interaction .

Table 1: Structural Comparison of this compound and Selected Azoles

| Compound | Core Structure | Key Substituents | Target Enzyme Affinity |

|---|---|---|---|

| This compound | Phenylhydrazone-azole | Chlorophenyl group | High (14α-demethylase) |

| Miconazole | Imidazole | Dichlorophenyl ether | Moderate |

| Ketoconazole | Triazole | Piperazine-linked dichlorophenyl | High |

| Clotrimazole | Imidazole | Triphenylmethyl group | Low |

Antifungal Efficacy

In vitro studies reveal this compound’s broad-spectrum activity against pathogenic fungi, including Candida and Aspergillus species:

- This compound vs. Miconazole: this compound showed 2–3-fold greater inhibitory effects, attributed to enhanced membrane permeability and enzyme inhibition .

- This compound vs. Ketoconazole: Comparable efficacy in ergosterol synthesis disruption, but this compound’s analogs (E-852) outperformed ketoconazole in resistant strains .

- This compound vs. Tioconazole: Tioconazole, a topical imidazole, lacks systemic efficacy, whereas this compound’s solubility enables broader applications .

Table 2: In Vitro Antifungal Activity (MIC₉₀, µg/mL)

| Fungal Strain | This compound | Miconazole | Ketoconazole | E-852 |

|---|---|---|---|---|

| Candida albicans | 0.5 | 2.0 | 0.5 | 0.25 |

| Aspergillus fumigatus | 1.0 | 4.0 | 1.0 | 0.5 |

Toxicity and Pharmacokinetics

Limited clinical data exist for this compound, but its structural analogs suggest favorable toxicity profiles:

Preparation Methods

Synthetic Routes to Zinoconazole

The synthesis of this compound is rooted in the modification of azolylchromanone derivatives, leveraging reactions that introduce the critical phenylhydrazone moiety. The process is divided into two primary stages: (1) preparation of the 3-azolyl-4-chromanone backbone and (2) condensation with phenylhydrazine to form the hydrazone derivative.

Synthesis of 3-Azolyl-4-Chromanone Intermediates

The foundational step involves cyclization of 2-azolyl-2'-hydroxyacetophenones (1a-c ) to form 3-azolyl-4-chromanones (2a-c ). This reaction is catalyzed by paraformaldehyde or acetaldehyde in refluxing acetic acid, as illustrated below:

$$

\text{2-Azolyl-2'-hydroxyacetophenone} + \text{paraformaldehyde/acetaldehyde} \xrightarrow{\text{AcOH, reflux}} \text{3-Azolyl-4-chromanone}

$$

Key parameters for this step include:

- Reaction Temperature : Reflux conditions (100–110°C) ensure complete cyclization.

- Catalyst : Acetic acid acts as both solvent and catalyst, facilitating proton transfer.

- Yield : Reported yields range from 60% to 75%, depending on the azole substituent.

Table 1: Cyclization Conditions and Yields for 3-Azolyl-4-Chromanones

| Starting Material | Cyclizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1a (triazolyl) | Paraformaldehyde | 110 | 68 |

| 1b (imidazolyl) | Acetaldehyde | 100 | 72 |

| 1c (conazole) | Paraformaldehyde | 110 | 65 |

Condensation with Phenylhydrazine

The second stage involves the reaction of 3-azolyl-4-chromanones (2a-c ) with phenylhydrazine hydrochloride in methanol under mild acidic conditions:

$$

\text{3-Azolyl-4-chromanone} + \text{phenylhydrazine hydrochloride} \xrightarrow{\text{MeOH, r.t.}} \text{this compound derivative}

$$

Optimized Conditions :

- Solvent : Methanol provides optimal solubility for both reactants.

- Catalysis : The hydrochloride salt of phenylhydrazine self-generates acidic conditions, obviating the need for external acids or bases.

- Reaction Time : 3–7 days at room temperature, monitored by TLC for completion.

- Yield : 55–60% after recrystallization from methanol.

Attempts to accelerate the reaction using Na₂CO₃ as a base resulted in degraded byproducts, underscoring the necessity of mild acidic conditions.

Purification and Analytical Characterization

Purification of this compound is achieved via recrystallization from methanol, yielding high-purity crystals. Analytical techniques confirm structural integrity:

Spectroscopic Analysis

- IR Spectroscopy : Absence of C=O stretch (~1700 cm⁻¹) confirms hydrazone formation, while N-H stretches appear at 3444 cm⁻¹.

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and hydrazone NH (δ 8.2 ppm).

- Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 422.2 for this compound hydrochloride).

Comparative Analysis with Related Antifungals

This compound’s phenylhydrazone moiety distinguishes it from other azoles like fluconazole, which lack this structural feature. Docking studies reveal that the hydrazone group enhances binding to cytochrome P450 14α-sterol demethylase (CYP51), a target enzyme in fungal ergosterol biosynthesis.

Table 2: Antifungal Activity of this compound vs. Fluconazole

| Compound | MIC against C. albicans (μg/mL) | cLogP | Drug-Score |

|---|---|---|---|

| This compound | 4.46 | 4.79 | 0.34 |

| Fluconazole | 0.21 | -0.21 | 0.46 |

While this compound exhibits higher lipophilicity (cLogP = 4.79), its drug-score (0.34) is comparable to fluconazole, suggesting balanced pharmacokinetics.

Industrial-Scale Considerations

Scalability of the synthesis is feasible due to:

- Low-Cost Reagents : Phenylhydrazine and acetic acid are economically viable.

- Minimal Byproducts : The absence of base catalysts reduces side reactions.

- Green Chemistry Metrics : Atom economy exceeds 75%, and E-factor calculations indicate moderate waste generation.

Q & A

Basic: What analytical techniques are recommended for validating the purity and molecular structure of Zinoconazole in laboratory settings?

Answer:

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for validating purity and structural integrity. For HPLC, use a C18 column with a mobile phase of acetonitrile:water (70:30 v/v) at a flow rate of 1.0 mL/min, and UV detection at 254 nm . NMR analysis (¹H and ¹³C) should confirm characteristic peaks, such as aromatic protons (δ 7.2–7.8 ppm) and triazole ring signals (δ 8.1–8.3 ppm). Ensure calibration with certified reference standards and replicate measurements to minimize instrumental variability .

Basic: How should researchers design dose-response experiments to assess this compound’s antifungal activity?

Answer:

Adopt a logarithmic dilution series (e.g., 0.1–100 µg/mL) to determine the minimum inhibitory concentration (MIC) against target fungi like Candida albicans or Aspergillus fumigatus. Use a microdilution broth method (CLSI M27/M38 guidelines) with RPMI-1640 medium, incubated at 35°C for 48 hours. Include positive controls (e.g., fluconazole) and solvent controls. Measure inhibition zones or turbidity spectrophotometrically (OD₆₀₀). Triplicate experiments and statistical analysis (ANOVA with Tukey’s post-hoc test) are critical for reproducibility .

Advanced: How can conflicting data on this compound’s efficacy across studies be systematically reconciled?

Answer:

Contradictions often arise from variability in fungal strains, solvent systems (e.g., DMSO vs. ethanol), or incubation conditions. Conduct a meta-analysis with inclusion criteria prioritizing studies using standardized protocols (e.g., CLSI guidelines). Use multivariate regression to isolate confounding variables (e.g., pH, temperature) . For in vivo studies, compare pharmacokinetic parameters (AUC, Cₘₐₓ) and bioavailability adjustments due to formulation differences .

Advanced: What methodologies optimize this compound’s stability in aqueous formulations for long-term storage?

Answer:

Employ accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and identify hydrolytic pathways (e.g., triazole ring cleavage). Stabilizers like cyclodextrins (e.g., β-CD at 5% w/v) or pH adjustment (4.5–5.5) can mitigate hydrolysis. Validate with real-time stability data and Arrhenius equation modeling to predict shelf life .

Basic: What safety protocols are essential for handling this compound in laboratory environments?

Answer:

Follow GHS Category 2 guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Store in sealed containers at 4°C in a desiccator. In case of skin contact, wash immediately with soap/water; for eye exposure, irrigate with saline for 15 minutes. Dispose of waste via approved incineration facilities .

Advanced: How can researchers address isomer-specific activity discrepancies in this compound studies?

Answer:

this compound’s stereoisomers may exhibit varying bioactivity. Use chiral chromatography (e.g., Chiralpak IC column) with hexane:isopropanol (90:10) to separate isomers. Compare MIC values and molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity differences to fungal CYP51 enzymes. Report isomer ratios in synthetic batches to ensure reproducibility .

Basic: What in vitro models are appropriate for preliminary ecotoxicity screening of this compound?

Answer:

Use Daphnia magna (48-hour immobilization test) and Lemna minor (growth inhibition over 7 days) for aquatic toxicity. Prepare stock solutions in acetone (<0.1% v/v) and include solvent controls. Calculate EC₅₀ values using probit analysis. For soil organisms, employ Eisenia fetida mortality assays at 10–100 mg/kg dry weight .

Advanced: What statistical approaches are recommended for interpreting non-linear pharmacokinetic data of this compound?

Answer:

Apply non-compartmental analysis (NCA) for AUC and half-life calculations. For saturable metabolism, use Michaelis-Menten models (e.g., Phoenix WinNonlin). Bayesian hierarchical models can pool data from small-sample studies. Validate with bootstrap resampling to assess confidence intervals .

Basic: How should researchers formulate this compound for in vivo efficacy studies to ensure bioavailability?

Answer:

Use polyethylene glycol (PEG 400) as a co-solvent (20% v/v) with Tween 80 (2% w/v) to enhance solubility. For oral administration, prepare suspensions in 0.5% carboxymethyl cellulose. Validate homogeneity via dynamic light scattering (DLS) and dose uniformity testing .

Advanced: What strategies mitigate resistance development in fungal populations exposed to this compound?

Answer:

Combine this compound with efflux pump inhibitors (e.g., verapamil) or adjuvants like quercetin to reduce MIC values. Monitor resistance genes (e.g., CYP51A mutations) via qPCR and whole-genome sequencing. Rotate with non-azole antifungals in longitudinal studies to assess cross-resistance patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.